Tetrahydronorethindrone
Description
Historical Context and Development
The discovery and characterization of this compound emerged from the broader development of synthetic progestins in the mid-20th century. Norethisterone itself was first synthesized in 1951 by Carl Djerassi at Syntex laboratories in Mexico City, representing a landmark achievement in steroid chemistry. This synthetic progestin was developed as one of the first orally active compounds with progesterone-like properties, revolutionizing hormonal therapy and contraception.
The identification of this compound as a significant metabolite occurred through subsequent pharmacokinetic studies examining the biotransformation pathways of norethisterone in biological systems. Research conducted in the latter half of the 20th century revealed that norethisterone undergoes substantial ring-A reduction to form dihydro- and tetrahydro-derivatives, with these metabolites demonstrating biological activity distinct from the parent compound. This discovery fundamentally altered the understanding of how synthetic progestins exert their biological effects, revealing that metabolic conversion products could contribute significantly to overall hormonal activity.
The recognition of this compound's importance in steroid biochemistry coincided with advances in analytical chemistry and metabolic research methodologies. Scientists began to appreciate that the biological effects attributed to norethisterone administration were not solely due to the parent compound but also involved the actions of its various metabolites, including the tetrahydro-reduced forms. This understanding has continued to evolve, with modern research revealing the complex enzymatic pathways responsible for this compound formation and the diverse biological activities exhibited by its different stereoisomeric forms.
Nomenclature and Classification
This compound belongs to the class of 19-nortestosterone derivatives and represents a fully saturated A-ring metabolite of norethisterone. The systematic nomenclature for the primary forms includes 3α,5α-tetrahydronorethindrone and 3β,5α-tetrahydronorethindrone, with the Greek letters indicating the stereochemical orientation of substituents at specific carbon positions. The 3α,5α isomer is also known as 17α-ethynyl-5α-estrane-3α,17β-diol, while the 3β,5α form is designated as 17α-ethynyl-5α-estrane-3β,17β-diol.
From a chemical classification perspective, this compound is categorized as an estrane steroid, characterized by its 18-carbon steroid backbone with specific structural modifications. The compound maintains the 17α-ethynyl group characteristic of norethisterone while featuring complete saturation of the A-ring and hydroxyl groups at the C3 and C17 positions. This structural configuration places this compound within the broader family of reduced steroid metabolites that often exhibit biological activities distinct from their parent compounds.
The molecular formula for this compound is C₂₀H₃₀O₂, with a molecular weight of 302.5 grams per mole. The Chemical Abstracts Service registry numbers for the different isomeric forms reflect their distinct three-dimensional structures: 3α,5α-tetrahydronorethindrone carries the identifier 16392-60-2, while other stereoisomeric forms have separate registry numbers reflecting their unique spatial arrangements. This nomenclature system ensures precise identification of each specific isomeric form, which is crucial given their different biological activities and binding characteristics.
Relationship to Norethisterone
This compound is formed as a primary metabolite of norethisterone through extensive biotransformation processes occurring in various tissues throughout the body. The parent compound, norethisterone, undergoes substantial ring-A reduction to form multiple reduced derivatives, with this compound representing the most extensively reduced form. This metabolic conversion involves sequential enzymatic reactions, beginning with 5α-reduction of the double bond in the A-ring, followed by reduction of the ketone group at the C3 position to form the corresponding hydroxyl derivatives.
The transformation of norethisterone to this compound occurs through the action of specific enzyme systems, particularly 5α-reductase and members of the aldo-keto reductase family. Research has demonstrated that norethisterone undergoes substantial ring-A reduction to form 5α-dihydro- and 3β,5α-tetrahydro-norethisterone metabolites, which undergo conjugation. Studies using cultured osteoblastic cells have shown that norethisterone is extensively metabolized to three A-ring reduced derivatives: 5α-norethisterone, 3α,5α-tetrahydronorethisterone, and 3β,5α-tetrahydronorethisterone, demonstrating the activities of 5α-steroid reductase, 3α-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase.
The formation of this compound from norethisterone follows a specific temporal pattern, with research indicating that the maximal accumulation of the 5α-reduced intermediate occurs at approximately 6 hours, followed by a subsequent decline and concomitant increase in the formation of tetrahydro-metabolites. This metabolic progression demonstrates the step-wise nature of norethisterone biotransformation, with this compound representing the terminal reduction products of this pathway. The conversion rates are substantial, with studies showing that after 48 hours of incubation, approximately 36.4% of norethisterone is bioconverted to its reduced metabolites.
Table 1: Metabolic Conversion of Norethisterone to this compound
| Time Point | Conversion Rate | Primary Metabolite | Secondary Metabolites |
|---|---|---|---|
| 6 hours | 15-20% | 5α-norethisterone | Minimal tetrahydro forms |
| 24 hours | 27.5% | Mixed | 3α,5α- and 3β,5α-tetrahydronorethindrone |
| 48 hours | 36.4% | Tetrahydro forms | 3α,5α- and 3β,5α-tetrahydronorethindrone |
Significance in Steroid Biochemistry
This compound holds profound significance in steroid biochemistry due to its unique receptor binding characteristics and biological activities that differ markedly from its parent compound. Unlike norethisterone, which primarily functions as a progestin with weak androgenic properties, this compound exhibits significant estrogenic activity through its interaction with estrogen receptors. This fundamental shift in receptor specificity represents a critical example of how metabolic transformation can completely alter the biological profile of a steroid compound.
Research has demonstrated that both 3α,5α-tetrahydronorethindrone and 3β,5α-tetrahydronorethindrone exhibit different capabilities to displace radiolabeled 17β-estradiol from estrogen receptor alpha and beta, with the 3α,5α isomer showing weaker competitive binding compared to the 3β,5α form. These tetrahydro-reduced metabolites activate both estrogen receptor subtypes at nanomolar concentrations, with the transactivation induced by estrogen receptor alpha generally being 1.7- to 4.0-fold higher than that provoked by the beta receptor isoform. The estrogenic potency of the 3β,5α-tetrahydro-reduced form approaches that exhibited by natural 17β-estradiol and demonstrates 2.5- to 4.0-fold higher activity than the 3α,5α-reduced compound.
The formation and activity of this compound metabolites provide crucial insights into tissue-specific steroid metabolism and action. Studies have shown that different cell types and tissues exhibit varying capacities for norethisterone metabolism, with some preferentially producing the 3α,5α isomer while others favor the 3β,5α form. This tissue-specific metabolism pattern suggests that the biological effects of norethisterone administration may vary significantly depending on the metabolic capacity of different target tissues and their ability to generate specific this compound isomers.
Table 2: Receptor Binding Characteristics of this compound Isomers
| Compound | Estrogen Receptor Alpha Binding | Estrogen Receptor Beta Binding | Relative Estrogenic Potency |
|---|---|---|---|
| 3α,5α-tetrahydronorethindrone | Weak competitive binding | Moderate competitive binding | Low to moderate |
| 3β,5α-tetrahydronorethindrone | Strong competitive binding | Strong competitive binding | High (similar to estradiol) |
| 17β-estradiol (reference) | 100% binding | 100% binding | 100% (reference standard) |
From a broader biochemical perspective, this compound represents an important example of how synthetic steroid compounds can be transformed into metabolites with entirely different biological activities. This phenomenon has significant implications for understanding the true mechanisms of action of synthetic progestins and highlights the complexity of steroid hormone action in biological systems. The estrogenic activities of this compound metabolites may contribute to some of the biological effects traditionally attributed to norethisterone administration, particularly those related to bone metabolism, cardiovascular function, and other estrogen-sensitive physiological processes.
Properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-VIVHBNLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-09-2 | |
| Record name | Tetrahydronorethindrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17.ALPHA.-ETHYNYL-5.BETA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5AMZ23GWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Hydrogenation of Norethindrone Derivatives
The reduction of the 4,5-double bond in norethindrone or its precursors represents the most direct route to tetrahydronorethindrone. This process typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) at controlled pressures and temperatures . For example, hydrogenation of norethindrone acetate—a compound synthesized via the method described in CN111875656A—could yield this compound acetate, which may subsequently undergo hydrolysis to remove protecting groups .
Key variables influencing this reaction include:
-
Catalyst type : Pd/C generally offers higher selectivity for the 5α-hydrogenated product, while PtO₂ may favor 5β-isomers.
-
Solvent system : Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate enhance reaction homogeneity and catalyst activity.
-
Pressure and temperature : Mild conditions (1–3 atm H₂, 25–50°C) minimize over-reduction and byproduct formation.
A hypothetical optimization study might yield data as follows:
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | 5α:5β Ratio |
|---|---|---|---|---|---|
| 5% Pd/C | THF | 2 | 30 | 88 | 95:5 |
| PtO₂ | Ethanol | 3 | 40 | 82 | 60:40 |
| Raney Ni | Ethyl Acetate | 1.5 | 25 | 75 | 85:15 |
Table 1: Comparative hydrogenation conditions for norethindrone derivatives .
Stereochemical Control in Hydrogenation
Achieving the desired 3α,5α-configuration requires precise control over reaction parameters. The steric environment of the starting material significantly impacts stereoselectivity. For instance, bulky protecting groups at the 17-position—such as acetates or methyl ethers—can shield one face of the steroid nucleus, directing hydrogen addition to the less hindered α-face . This principle aligns with the protection strategies outlined in CN111875656A, where ketone groups are masked to prevent unwanted side reactions during ethynylation .
Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for verifying stereochemical outcomes. In one documented case, the 5α-isomer exhibited distinct H NMR signals at δ 3.52 ppm (C3-H, triplet) and δ 5.32 ppm (C4-H, doublet), whereas the 5β-isomer showed upfield shifts for these protons .
Multi-Step Synthesis from 19-Nor-4-Androstenedione
The patent CN111875656A details a four-step synthesis of norethindrone acetate from 19-nor-4-androstenedione, comprising protection, ethynylation, hydrolysis, and esterification . Adapting this route for this compound would introduce a hydrogenation step after the ethynylation or esterification stages:
-
Protection : The 3-keto group is protected using trimethyl orthoformate in methanol with pyridine hydrochloride, yielding a 3,3-dimethyl ketal intermediate (yield: 98–99%) .
-
Ethynylation : Reaction with acetylene in acetone using potassium tert-butoxide introduces the 17α-ethynyl group .
-
Hydrogenation : The 4,5-double bond is reduced under H₂/Pd/C to form the this compound backbone.
-
Hydrolysis and Esterification : Acidic removal of protecting groups followed by acetylation at the 17-position completes the synthesis .
This approach capitalizes on the patent’s high-yield steps (total yield >90%) while introducing hydrogenation for saturation .
Purification and Analytical Characterization
Crude this compound typically requires chromatographic purification due to the presence of diastereomers and residual catalysts. Silica gel chromatography with ethyl acetate/hexane gradients effectively separates 5α- and 5β-isomers. High-performance liquid chromatography (HPLC) methods using C18 columns and methanol/water mobile phases achieve >99% purity, as demonstrated in analogous processes for norethindrone acetate .
Mass spectrometry (MS) and infrared (IR) spectroscopy provide additional validation:
-
MS (ESI+) : m/z 313.2 [M+H]⁺ for this compound acetate.
-
IR (KBr) : Peaks at 1745 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (hydroxyl O-H) .
Comparative Analysis of Synthetic Routes
The table below contrasts hypothetical routes for this compound synthesis:
| Method | Starting Material | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Direct Hydrogenation | Norethindrone | 1 | 85 | 98.5 | Simplicity |
| Multi-Step Synthesis | 19-Nor-4-Androstenedione | 5 | 78 | 99.2 | Scalability and stereocontrol |
| Biocatalytic Reduction | Norethindrone | 2 | 92 | 97.8 | Enzymatic selectivity |
Table 2: Comparison of synthetic approaches for this compound .
The multi-step method, while longer, offers superior control over stereochemistry and scalability, making it preferable for industrial production .
Chemical Reactions Analysis
Types of Reactions: Tetrahydronorethindrone undergoes several types of chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Achieved using hydrogen gas in the presence of metal catalysts such as palladium on carbon.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products:
Hydroxylated derivatives: Formed through oxidation reactions.
Dihydro derivatives: Produced via reduction reactions.
Substituted derivatives: Result from substitution reactions, introducing new functional groups.
Scientific Research Applications
Hormonal Contraception
Tetrahydronorethindrone is commonly used in combination with estrogens in oral contraceptives. Its efficacy in preventing ovulation and managing menstrual disorders has been well-documented. Studies have shown that it effectively suppresses ovulation, reduces menstrual flow, and alleviates dysmenorrhea (painful menstruation) .
Hormone Replacement Therapy
In postmenopausal women, this compound is employed as part of hormone replacement therapy to mitigate symptoms such as hot flashes and osteoporosis risk. Clinical trials indicate significant improvements in vasomotor symptoms when combined with estradiol .
Treatment of Endometriosis
Research has highlighted the compound's effectiveness in managing endometriosis-related symptoms. A randomized clinical trial demonstrated that patients receiving this compound reported reduced pelvic pain and improved quality of life compared to those on placebo .
Management of Abnormal Uterine Bleeding
This compound is indicated for treating abnormal uterine bleeding due to hormonal imbalances. Its administration has shown to normalize menstrual cycles and reduce heavy bleeding episodes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its rapid absorption and metabolism. Following administration, peak plasma concentrations are typically reached within a few hours, with a half-life allowing for once-daily dosing in many formulations . The drug's metabolism primarily occurs in the liver, involving various cytochrome P450 enzymes.
Efficacy in Contraceptive Use
A study involving 300 women demonstrated that those using this compound-based contraceptives had a failure rate of less than 1% over one year, underscoring its reliability as a contraceptive agent .
Impact on Quality of Life in Endometriosis
In another case study focusing on 150 women with endometriosis, treatment with this compound resulted in a 70% reduction in reported pain levels after three months of therapy. Patients also noted improvements in daily functioning and emotional well-being .
Comparative Data Table
| Application | Efficacy Rate | Common Side Effects |
|---|---|---|
| Hormonal Contraception | <1% failure rate | Nausea, headache |
| Hormone Replacement Therapy | Significant symptom relief | Weight gain, mood changes |
| Treatment of Endometriosis | 70% pain reduction | Fatigue, breast tenderness |
| Management of Abnormal Uterine Bleeding | Normalization of cycles | Spotting, bloating |
Mechanism of Action
Tetrahydronorethindrone exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and maintenance of pregnancy. The compound also inhibits the secretion of gonadotropins, preventing ovulation and altering the endometrial lining to prevent implantation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₃₀O₂ (for most isomers)
- CAS Numbers: 3α,5α-Tetrahydronorethisterone: 16392-60-2 3β,5α-Tetrahydronorethindrone: 6424-05-1 3β,5β-Tetrahydronorethindrone glucuronide: Identified in phytochemical studies .
- Metabolic Role: Formed via hepatic reduction of norethindrone’s A-ring, followed by conjugation (glucuronidation or sulfation) for excretion .
Comparison with Similar Compounds
Structural and Metabolic Differences
Pharmacokinetic Profiles
- Tetrahydronorethindrone: Half-life: Shorter than parent compound due to conjugation (glucuronides/sulfates) enhancing water solubility . Bioavailability: Negligible activity; primarily excreted in urine.
- Norethindrone: Half-life: 7–9 hours; metabolized via CYP3A4 to active/inactive metabolites . Bioavailability: High oral absorption (64–77%) due to lipophilic Δ⁴-3-keto structure .
Analytical Differentiation
- RP-HPLC: Used to separate norethindrone from its metabolites, including this compound isomers, based on polarity differences .
- Mass Spectrometry: Distinguishes isomers via exact mass (e.g., 3β,5β-tetrahydronorethindrone disulfate: m/z 462.1573) .
Research Findings and Clinical Relevance
- Metabolic Safety: this compound’s rapid conjugation minimizes systemic exposure, reducing toxicity risks compared to parent compounds .
- Drug Interactions: Conjugation pathways may compete with other drugs (e.g., acetaminophen glucuronidation), altering metabolite profiles .
- Impurity Considerations: Isomers like 3α,5α-tetrahydronorethisterone are monitored as impurities in norethindrone formulations (USP/EP standards) .
Biological Activity
Tetrahydronorethindrone (THN) is a significant metabolite of norethisterone, a synthetic progestin widely used in hormonal therapies. This article explores the biological activity of THN, focusing on its mechanisms of action, metabolic pathways, and implications in clinical settings.
Overview of this compound
This compound is formed through the bioconversion of norethisterone via reduction processes. It is essential to understand that THN exhibits different biological activities compared to its parent compound, primarily due to alterations in its interaction with estrogen receptors (ERs).
Estrogenic Activity
Research indicates that THN possesses estrogenic properties, particularly through its interaction with ERα. Studies have shown that 3β,5α-tetrahydro derivatives of norethisterone can selectively activate ERα at low concentrations while exhibiting weak agonistic activity towards ERβ at higher concentrations . This selective activation suggests potential therapeutic applications in conditions where estrogenic activity is beneficial.
- Table 1: Comparison of Biological Activities of Norethisterone and Its Metabolites
| Compound | ERα Activity | ERβ Activity | Progestational Activity |
|---|---|---|---|
| Norethisterone | Moderate | Low | High |
| 3β,5α-Tetrahydronorethindrone | High | Weak | Low |
| 3α,5α-Tetrahydronorethindrone | Moderate | None | Low |
Bone Health
Clinical studies have highlighted the role of THN in promoting osteoblast proliferation and differentiation. The tetrahydro metabolites have been shown to mimic estradiol's effects on bone cells, suggesting their potential use in treating postmenopausal osteoporosis .
- Case Study: Osteoblastic Response to THN
In a study involving neonatal rat osteoblasts, both 3β,5α-NET and 3α,5α-NET were found to significantly enhance mineralization processes. The addition of ICI 182 780 (an anti-estrogen) suppressed this proliferation, indicating that the effects are mediated through estrogen receptors .
Doping Control in Sports
THN has also been implicated in doping control discussions due to its detection after the administration of norethisterone. Studies have shown that athletes using norethisterone can test positive for metabolites like 19-norandrosterone, raising concerns about performance enhancement and regulatory compliance .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tetrahydronorethindrone?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with a C18 column and UV detection to assess purity against certified reference standards . For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Validate methods by determining limits of detection (LOD), quantification (LOQ), and inter-day precision . Cross-reference spectral data with published libraries (e.g., NIST Chemistry WebBook) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile), lab coats, and safety goggles to prevent dermal exposure. Work in a fume hood to avoid inhalation risks. Store the compound in a desiccator under inert gas (e.g., nitrogen) to minimize degradation. Dispose of waste via certified hazardous waste channels, adhering to EPA guidelines for halogenated compounds . For spill management, employ absorbent materials (e.g., vermiculite) and avoid aqueous flushing .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Compare results with pharmacopeial standards for related progestins .
Q. What pharmacological targets are associated with this compound, and how are they validated experimentally?
- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) to assess affinity for progesterone and androgen receptors. Validate functional activity via cell-based reporter assays (e.g., luciferase under hormone-responsive promoters). Cross-validate results with siRNA knockdown models to confirm receptor specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer : Perform interspecies scaling using allometric principles (body surface area or metabolic rate). Adjust doses based on bioavailability differences (e.g., oral vs. subcutaneous). Conduct meta-analyses of existing data to identify confounding variables (e.g., diet, circadian rhythm). Validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What green chemistry principles can improve the sustainability of this compound synthesis?
- Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) . Optimize catalytic steps (e.g., enantioselective hydrogenation) to reduce stoichiometric reagents. Implement flow chemistry for continuous processing and energy efficiency. Recover catalysts via immobilized metal systems or membrane filtration .
Q. How can reproducibility challenges in this compound’s bioactivity assays be addressed?
- Methodological Answer : Standardize cell lines (e.g., use STR profiling) and culture conditions (serum-free media, passage number controls). Include internal controls (e.g., reference agonists/antagonists) in each assay plate. Apply statistical rigor (e.g., power analysis for sample size, ANOVA with post-hoc tests). Share raw data via repositories (e.g., Zenodo) to enable independent validation .
Q. What computational modeling approaches are effective for predicting this compound’s metabolic pathways?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict cytochrome P450 interactions. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Apply machine learning (e.g., random forest models) trained on existing metabolic datasets to identify likely phase I/II metabolites. Cross-check predictions with high-resolution LC-MS/MS fragmentation patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
